(2E)-N-{[2-(diphenoxyacetyl)hydrazinyl]carbonothioyl}but-2-enamide
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Overview
Description
(E)-N-{[2-(2,2-DIPHENOXYACETYL)HYDRAZINO]CARBOTHIOYL}-2-BUTENAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a hydrazino group, a carbothioyl group, and a butenamide moiety. The presence of diphenoxyacetyl groups further adds to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N-{[2-(2,2-DIPHENOXYACETYL)HYDRAZINO]CARBOTHIOYL}-2-BUTENAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the diphenoxyacetyl hydrazine derivative, followed by the introduction of the carbothioyl group. The final step involves the formation of the butenamide moiety through a condensation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization and chromatography are essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
(E)-N-{[2-(2,2-DIPHENOXYACETYL)HYDRAZINO]CARBOTHIOYL}-2-BUTENAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced analogs with fewer double bonds.
Scientific Research Applications
(E)-N-{[2-(2,2-DIPHENOXYACETYL)HYDRAZINO]CARBOTHIOYL}-2-BUTENAMIDE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and cellular processes.
Medicine: Preliminary studies suggest that it could have therapeutic potential in treating certain diseases, although further research is needed to confirm its efficacy and safety.
Industry: It can be utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (E)-N-{[2-(2,2-DIPHENOXYACETYL)HYDRAZINO]CARBOTHIOYL}-2-BUTENAMIDE involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to interact with multiple biological molecules.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: An aniline derivative with two chlorine atoms, used in the production of dyes and herbicides.
Chitosan functionalized with essential oils: Used in active food packaging for its antimicrobial properties.
Uniqueness
(E)-N-{[2-(2,2-DIPHENOXYACETYL)HYDRAZINO]CARBOTHIOYL}-2-BUTENAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Unlike simpler compounds like dichloroaniline, this compound’s complex structure allows for a wider range of interactions and applications.
Properties
Molecular Formula |
C19H19N3O4S |
---|---|
Molecular Weight |
385.4 g/mol |
IUPAC Name |
(E)-N-[[(2,2-diphenoxyacetyl)amino]carbamothioyl]but-2-enamide |
InChI |
InChI=1S/C19H19N3O4S/c1-2-9-16(23)20-19(27)22-21-17(24)18(25-14-10-5-3-6-11-14)26-15-12-7-4-8-13-15/h2-13,18H,1H3,(H,21,24)(H2,20,22,23,27)/b9-2+ |
InChI Key |
CIZJUOWVMWQHOY-XNWCZRBMSA-N |
Isomeric SMILES |
C/C=C/C(=O)NC(=S)NNC(=O)C(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Canonical SMILES |
CC=CC(=O)NC(=S)NNC(=O)C(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
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